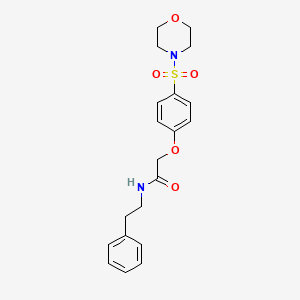![molecular formula C18H20N2O6S B7710834 N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)
N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as Compound 25, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various cellular processes. For example, in cancer cells, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and cell growth. In neurodegenerative diseases, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer cells, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to reduce the production of pro-inflammatory cytokines and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the study of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other disease models, such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective analogs of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 5-bromo-2-ethoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been shown to have neuroprotective effects and improve cognitive function. In inflammation, N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide 25 has been found to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-16-7-5-14(11-15(16)19-12(2)21)27(22,23)20-13-4-6-17-18(10-13)26-9-8-25-17/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIWHABSVFMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(2,3-Dihydro-1,4-benzodioxin-6-YL)sulfamoyl]-2-ethoxyphenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)









